molecular formula C14H19NO2S B2461134 N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide CAS No. 1234852-89-1

N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide

Cat. No.: B2461134
CAS No.: 1234852-89-1
M. Wt: 265.37
InChI Key: IDBJKZUATDPROM-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a benzamide group, and a methylthio substituent

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-18-12-7-3-2-6-11(12)13(16)15-10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBJKZUATDPROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the benzamide group. The cyclopentyl ring can be synthesized through cyclization reactions, while the benzamide group is often introduced via amidation reactions. The methylthio substituent is then added through thiolation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The industrial process also focuses on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to amines.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxycyclopentyl)methyl)acetamide
  • N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)aniline
  • N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)phenylacetamide

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2-(methylthio)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C14H17NOS
  • Molecular Weight : Approximately 265.35 g/mol
  • Structural Characteristics : The compound includes a cyclopentyl group, a methylthio moiety, and a benzamide functional group. Its canonical SMILES notation is CC(CNC(=O)C1=CC=CC(=C1)C#N)(CSC)O, indicating a complex structure that may facilitate various interactions in biological systems.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors that are crucial in various biological processes, potentially modulating signaling pathways related to inflammation and cell proliferation.
  • Pathway Modulation : It may influence pathways associated with microbial growth and immune responses, suggesting its utility in treating inflammatory conditions or infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha following stimulation with inflammatory agents . This suggests a potential role in managing conditions characterized by excessive inflammation.

Study 1: Efficacy in Mouse Models

In a study assessing the anti-inflammatory effects of this compound, mice were administered varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The results indicated a dose-dependent reduction in inflammatory markers compared to control groups. Notably, no significant mortality was observed across treatment groups, highlighting the compound's safety profile at tested dosages .

Dose (mg/kg)IL-6 Level Reduction (%)Observed Side Effects
3325%None
10045%Mild lethargy
30060%None

Study 2: Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

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